N-cyclohexyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide
Overview
Description
N-cyclohexyl-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide is a useful research compound. Its molecular formula is C17H23N5O2S and its molecular weight is 361.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 361.15724617 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Evaluation of Biological Activities
A series of compounds including aminothiazoles and related derivatives were synthesized and evaluated for their potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, Thabet et al. (2011) synthesized a series of new compounds, exploring their biological activities. Such studies underline the significance of synthesizing and studying new compounds for potential therapeutic applications, particularly in anti-inflammatory and analgesic drug development (Thabet, Helal, Salem, & Abdelaal, 2011).
Antioxidant and Anticancer Activity
Investigations into the antioxidant and anticancer activities of novel derivatives also provide a framework for understanding how similar compounds might be used in cancer research. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, showing significant antioxidant activity, indicating the potential use of similar structures in developing treatments or as part of therapeutic strategies against cancer (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Antimicrobial and Cytotoxic Activities
The synthesis and evaluation of new thiazole derivatives and their antimicrobial and cytotoxic activities, as studied by Dawbaa et al. (2021), provide insights into the potential applications of similar compounds in addressing bacterial and fungal infections, as well as in evaluating their safety profile in terms of cytotoxicity. Such research highlights the importance of chemical synthesis in developing new antimicrobial agents (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Molecular Structure and Chemical Properties
Research into the structural characterization and chemical properties of compounds, such as the work by Li, Liang, and Pan (2017), who synthesized and characterized cyclohexanaminium derivatives, provides foundational knowledge for understanding how structural variations affect the chemical behavior and potential applications of similar compounds in various scientific fields (Li, Liang, & Pan, 2017).
Properties
IUPAC Name |
N-cyclohexyl-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2S/c1-12(16(23)18-13-6-4-3-5-7-13)25-17-19-20-21-22(17)14-8-10-15(24-2)11-9-14/h8-13H,3-7H2,1-2H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAGZXQCSVKMRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)SC2=NN=NN2C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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